1-(3-Methoxybenzyl)-3-[4-(phenylamino)phenyl]thiourea
Description
1-(3-Methoxybenzyl)-3-[4-(phenylamino)phenyl]thiourea is a thiourea derivative characterized by a 3-methoxybenzyl group attached to one nitrogen atom and a 4-(phenylamino)phenyl group on the other. Its molecular weight is 437.6 g/mol (CAS: 516457-57-1), with a topological polar surface area of 68.2 Ų, indicating moderate solubility in polar solvents.
Properties
IUPAC Name |
1-(4-anilinophenyl)-3-[(3-methoxyphenyl)methyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-25-20-9-5-6-16(14-20)15-22-21(26)24-19-12-10-18(11-13-19)23-17-7-3-2-4-8-17/h2-14,23H,15H2,1H3,(H2,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMPNKOLNNESJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxybenzyl)-3-[4-(phenylamino)phenyl]thiourea typically involves the reaction of 3-methoxybenzyl isothiocyanate with 4-(phenylamino)aniline. The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxybenzyl)-3-[4-(phenylamino)phenyl]thiourea can undergo various types of chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Methoxybenzyl)-3-[4-(phenylamino)phenyl]thiourea would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The thiourea moiety could play a crucial role in binding to these targets, thereby modulating their activity and leading to the desired biological effect.
Comparison with Similar Compounds
Structural Comparison with Similar Thiourea Derivatives
Thiourea derivatives often differ in substituents on the nitrogen atoms, which critically influence their physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Selected Thiourea Derivatives
Pharmacological Activity Comparison
Antitumor Activity
- Molecular docking studies of analogs (e.g., 9j) show strong binding to B-Raf (PDB: 5HI2), a key oncology target .
- Compound 9g : Inhibits MDA-MB-231, PC-3, and B16BL6 cell lines at lower IC₅₀ than sorafenib, attributed to the trifluoromethyl group enhancing lipophilicity and target affinity .
Antimicrobial Activity
- Compound 6a (): Exhibits potency against Bacillus spp. comparable to ampicillin (MIC: ~2 µg/mL), linked to the electron-withdrawing trifluoromethyl group enhancing membrane disruption .
- Compound 12 (): Active against M. tuberculosis but lacks selectivity due to non-specific interactions with bacterial membranes .
Antioxidant Activity
- 1,3-Di(3-methoxybenzyl)thiourea (): Stabilizes lipids against oxidation via radical scavenging, outperforming α-tocopherol in meadowfoam oil . The target compound’s single 3-methoxybenzyl group may offer milder antioxidant effects.
Biological Activity
The compound 1-(3-Methoxybenzyl)-3-[4-(phenylamino)phenyl]thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.
Synthesis of this compound
The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For this compound, the starting materials include 3-methoxybenzylamine and 4-phenylaminothiourea. The reaction can be schematically represented as follows:
The reaction typically proceeds under mild conditions and yields the desired thiourea derivative after purification.
Antimicrobial Activity
Thiourea derivatives are known for their antimicrobial properties. In studies evaluating various thiourea compounds, it was found that those with phenyl and methoxy substitutions exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated an MIC (Minimum Inhibitory Concentration) of 2 µg/mL against methicillin-resistant Staphylococcus aureus .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1 | S. aureus | 2 |
| 2 | E. coli | 8 |
| 3 | P. aeruginosa | 16 |
Anticancer Activity
Research has indicated that thiourea derivatives can exhibit anticancer properties by inhibiting specific cancer cell lines. The compound was tested against U937 cells, showing an IC50 value of approximately 16.23 μM, indicating its potential as an antiproliferative agent . Additionally, structural modifications have been shown to enhance activity, suggesting a structure-activity relationship (SAR) that can guide future synthesis efforts.
The mechanism by which thiourea derivatives exert their biological effects often involves interaction with key enzymes or receptors in microbial or cancerous cells. For example, phenylthiourea derivatives have been identified as allosteric inhibitors of tyrosinase enzymes involved in bacterial iron uptake . This inhibition can disrupt essential metabolic pathways in pathogens like Pseudomonas aeruginosa, further supporting the therapeutic potential of these compounds.
Case Studies
- Antibacterial Efficacy : A study assessed the antibacterial efficacy of various thioureas against a panel of bacterial strains, revealing that compounds similar to this compound showed promising results against resistant strains .
- Anticancer Properties : In vitro studies demonstrated that modifications to the thiourea structure could significantly enhance cytotoxicity against cancer cell lines such as SW480 and PC3, suggesting a potential role in cancer therapy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3-Methoxybenzyl)-3-[4-(phenylamino)phenyl]thiourea, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : Thiourea derivatives are typically synthesized via the reaction of substituted isothiocyanates with amines. For this compound, a two-step approach is recommended:
Intermediate Preparation : React 3-methoxybenzylamine with thiophosgene to form the corresponding isothiocyanate intermediate.
Coupling Reaction : Introduce 4-(phenylamino)aniline under basic conditions (e.g., triethylamine) in anhydrous THF at 0–5°C to minimize side reactions.
- Critical Parameters : Temperature control (<10°C) prevents thermal decomposition, while inert atmosphere (N₂/Ar) reduces oxidation. Yield optimization (65–80%) can be achieved via HPLC monitoring of intermediates .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this thiourea derivative?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry and purity. The methoxy group (~δ 3.8 ppm in 1H NMR) and thiourea NH protons (δ 9–11 ppm) are diagnostic. Compare with reference spectra of structurally similar thioureas (e.g., 1-benzoyl-3-phenylthiourea derivatives) .
- X-ray Crystallography : Resolve conformational ambiguities. For example, the dihedral angle between the 3-methoxybenzyl and 4-(phenylamino)phenyl groups can reveal steric or electronic interactions influencing molecular packing .
- Mass Spectrometry (HRMS) : Validate molecular weight with <2 ppm error to confirm synthetic success .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the structure-activity relationships (SAR) of substitutions on the thiourea scaffold for targeted biological activity?
- Methodological Answer :
- Variation of Substituents : Synthesize analogs with modified methoxy (e.g., ethoxy, halogen) or phenylamino groups (e.g., nitro, methyl). Test these against biological targets (e.g., HIV-1 protease, EGFR) to correlate substituent effects with activity .
- Biological Assays : Use enzyme inhibition assays (e.g., IC₅₀ determination for HIV-1 protease) or cell-based models (e.g., EGFR-mutated cancer lines). For example, compound 10 in showed 97% inhibition of HIV-1 protease at 100 µM, suggesting thiourea derivatives may disrupt substrate binding .
- Computational Docking : Perform molecular dynamics simulations to map binding interactions. Compare docking scores of analogs with experimental IC₅₀ values to validate predictive models .
Q. What computational strategies are employed to predict the binding affinity and mechanism of action against enzymes like HIV-1 protease?
- Methodological Answer :
- Ligand Preparation : Generate 3D conformers of the thiourea derivative using software like Open Babel, accounting for tautomeric forms (e.g., thione vs. thiol).
- Protein-Ligand Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into the active site of HIV-1 protease (PDB: 1HXW). Focus on hydrogen bonds between thiourea NH groups and catalytic aspartates (Asp25/Asp25′) .
- Binding Free Energy Calculations : Apply MM-GBSA to rank derivatives. For example, highlights compound 10’s high inhibition, likely due to strong hydrophobic interactions with Val82 and Ile84 .
Q. How should researchers address contradictions in reported biological activities of thiourea derivatives across studies?
- Methodological Answer :
- Assay Standardization : Compare protocols for inconsistencies (e.g., substrate concentration, incubation time). A study showing anti-EGFR activity ( ) may use different cell lines (e.g., H1975 vs. A431) than a null result study .
- Purity Verification : Use HPLC (>98% purity) to rule out impurities as confounding factors. For example, residual solvents in crude products can artificially inflate cytotoxicity .
- Meta-Analysis : Aggregate data from multiple studies (e.g., antitubercular IC₅₀ values) to identify trends. If SAR diverges (e.g., methoxy vs. nitro substituents), conduct follow-up synthesis to isolate substituent effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
